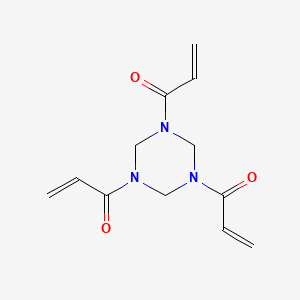

1,3,5-Triacryloylhexahydro-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63839. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBFGAFWCBMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052645 | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-52-4 | |

| Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triacryloylhexahydrotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACRYLOYLHEXAHYDRO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P69A1S76RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triacryloylhexahydro-1,3,5-triazine is a trifunctional monomer notable for its role as an efficient crosslinking agent in polymer chemistry. Its unique molecular architecture, featuring a hexahydro-1,3,5-triazine core symmetrically substituted with three reactive acryloyl groups, imparts valuable properties to the polymers it constitutes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its relevance in materials science and its emerging potential in the biomedical field. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support researchers in their practical applications of this versatile compound.

Chemical Structure and Identification

This compound is a white to off-white crystalline solid.[1] The molecule consists of a central six-membered hexahydro-1,3,5-triazine ring, which is a saturated heterocycle with alternating carbon and nitrogen atoms. Each nitrogen atom of this ring is functionalized with an acryloyl group (-COCH=CH₂).

Systematic Name: 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(prop-2-en-1-one) Common Synonyms: Triacrylformal, 1,3,5-Triacryloyl-s-triazine, TAT[2][3]

The presence of three vinyl groups makes it a highly reactive monomer, capable of undergoing rapid polymerization, particularly under UV irradiation, to form highly crosslinked polymer networks.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1][4] |

| Molecular Weight | 249.27 g/mol | [1][4] |

| CAS Number | 959-52-4 | [1][4] |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 156 °C (decomposes) | [3][5] |

| Solubility | Slightly soluble in water | |

| Purity | ≥ 98% (HPLC) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Spectra available, though detailed interpretation requires access to high-resolution data.[6] |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton.[7] |

| FT-IR | Spectra show characteristic peaks for C=O stretching of the acryloyl group and C=C stretching of the vinyl group.[8] |

| Mass Spectrometry | Data is available to confirm the molecular weight and fragmentation pattern. |

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound involves a cyclization reaction. While several synthetic routes exist, a representative laboratory-scale synthesis is described below.[9]

Experimental Protocol: Laboratory Synthesis

A synthetic method involves the reaction of a formaldehyde source, such as trioxane or paraformaldehyde, with acrylonitrile in the presence of an acid catalyst.[10]

-

Reaction Setup: In a reaction flask, a suitable solvent (e.g., carbon tetrachloride, methanol, or chlorobenzene) is added, followed by the formaldehyde source and a catalytic amount of concentrated sulfuric acid.

-

Addition of Acrylonitrile: The mixture is heated to 60-100°C with stirring, and acrylonitrile is added dropwise over a period of 0.5 to 2 hours.

-

Reaction: The reaction is allowed to proceed for 1 to 5 hours at the set temperature.

-

Neutralization and Crystallization: After the reaction, the solution is cooled to room temperature, and a sodium hydroxide solution (10-30%) is added to neutralize the acid. The mixture is then cooled further to -5 to 10°C to induce crystallization.

-

Isolation and Drying: The crystalline product is collected by filtration at low temperature and dried in an oven at 30-120°C to a constant weight. This method can achieve yields of 85-95%.[10]

Polymerization

The three acryloyl groups of this compound readily participate in polymerization reactions, making it an excellent crosslinker. UV-induced polymerization is a particularly efficient method for curing formulations containing this monomer.[1]

Applications

Materials Science

The primary application of this compound is as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Its trifunctionality allows for the formation of dense and robust polymer networks.

-

UV-Curable Coatings and Inks: It is a key component in formulations for UV-curable coatings and inks, where its rapid polymerization under UV light leads to fast curing times and durable finishes.[1]

-

Adhesives and Sealants: The compound is used to formulate high-strength adhesives and sealants with excellent chemical resistance, suitable for demanding applications in the automotive and aerospace industries.

-

Textile Finishing: It is utilized in textile treatments to impart water and stain resistance, thereby improving the durability and performance of fabrics.[1]

Biomedical Applications

The reactivity of the acryloyl groups also makes this compound a candidate for biomedical applications, particularly in the formation of hydrogels.

-

Hydrogels for Drug Delivery: This compound can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The biocompatibility of such hydrogels is an active area of research.

-

Biocompatible Materials: Its ability to form stable polymer networks is being explored for the development of biocompatible materials for medical devices.[1][11]

The acryloyl groups can react with thiol groups of biomolecules, such as cysteine residues in proteins, via a Michael addition reaction. This reactivity is fundamental to its crosslinking capabilities in biological systems and is a key consideration in the design of biocompatible materials.

Biological Activity and Relevance to Drug Development

While this compound itself is primarily used in materials science, the broader class of 1,3,5-triazine derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.

-

Anticancer Activity: Various substituted 1,3,5-triazines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[12][13][14][15] Studies have shown that some triazine derivatives can inhibit key signaling pathways involved in cancer progression. For example, certain derivatives have been found to inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Dihydrofolate Reductase (DHFR), both of which are important targets in cancer therapy.[15][16]

-

Mechanism of Action: The anticancer activity of some triazine derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[12][14] The specific signaling pathways involved can vary depending on the substituents on the triazine ring.

The presence of the reactive acryloyl groups in this compound suggests that it could potentially act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also contributes to its toxicity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | In case of inadequate ventilation, wear respiratory protection. |

Emergency Procedures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a highly functional and reactive molecule with significant applications in polymer and materials science. Its ability to form densely crosslinked networks makes it an invaluable component in high-performance coatings, adhesives, and textiles. Furthermore, the inherent reactivity of its acryloyl groups, coupled with the biological activities observed in the broader 1,3,5-triazine class, opens up intriguing possibilities for its use in biomedical applications, such as in the development of novel drug delivery systems and biocompatible materials. However, its significant toxicity necessitates careful handling and a thorough understanding of its reactivity to ensure safe and effective utilization. Further research into the specific biological interactions and mechanisms of action of this compound will be crucial in realizing its full potential in the field of drug development and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. 1,3,5-トリアクリロイルヘキサヒドロ-1,3,5-トリアジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3,5-トリアクリロイルヘキサヒドロ-1,3,5-トリアジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 959-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,3,5-Triazine(290-87-9) 13C NMR [m.chemicalbook.com]

- 8. 1,3,5-Triazine [webbook.nist.gov]

- 9. 1,3,5-TRIACRYLOYLHEXAHYDRO-S-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN105348207A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. This compound [myskinrecipes.com]

- 12. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a key crosslinking agent with diverse applications in polymer chemistry and material science. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation and characterization in a laboratory setting.

Introduction

This compound is a trifunctional monomer notable for its high reactivity and ability to form highly crosslinked polymers. Its structure, featuring a central hexahydro-1,3,5-triazine ring with three acryloyl groups, imparts unique properties to the resulting materials, including enhanced thermal stability, mechanical strength, and chemical resistance. These characteristics make it a valuable component in the formulation of adhesives, coatings, inks, and as a hardener for gelatin in photographic emulsions. This guide focuses on the prevalent synthetic routes, starting from readily available precursors.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound involves the acid-catalyzed cyclocondensation of a formaldehyde source with acrylonitrile. This reaction forms the central hexahydrotriazine ring and attaches the acryloyl functionalities in a single process.

Synthesis Pathway

The overall synthetic scheme is presented below. The reaction proceeds via the formation of the hexahydro-1,3,5-triazine core from formaldehyde, followed by the Michael-type addition of the nitrogen atoms to three molecules of acrylonitrile, which are then hydrolyzed to the corresponding amides. However, the more direct and industrially practiced approach involves the direct reaction of a polymeric form of formaldehyde with acrylonitrile in the presence of an acid catalyst and an anhydride.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols, derived from established patent literature, are provided below. These protocols offer slight variations in catalysts, solvents, and work-up procedures, providing flexibility for laboratory adaptation.

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis in Benzene

This method is adapted from US Patent 3,736,320 A and utilizes p-toluenesulfonic acid as the catalyst in a benzene solvent system.[1]

Materials:

-

Acrylonitrile

-

p-Toluenesulfonic acid (commercial grade)

-

Benzene

-

Trioxane

-

Acetic anhydride

Procedure:

-

To a 5-liter, four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, charge 1160 ml of acrylonitrile and 74 g of commercial-grade p-toluenesulfonic acid containing 1.8% by weight of sulfuric acid and 2.2% by weight of water.

-

Heat the resulting solution to reflux.

-

Prepare a solution of 450 g of trioxane and 122 ml of acetic anhydride in 1220 ml of benzene.

-

Add the benzene solution to the refluxing acrylonitrile solution over a one-hour period at a rate sufficient to maintain reflux.

-

After the addition is complete, continue refluxing for an additional 3 hours.

-

Cool the solution to room temperature, which should induce crystallization of the product.

-

Filter the solid product.

-

Wash the filter cake twice with 550 ml portions of benzene.

-

Air-dry the product to obtain hexahydro-1,3,5-triacrylyl-s-triazine.

Protocol 2: Sulfuric Acid Catalyzed Synthesis with Neutralization and Crystallization

This protocol is based on Chinese Patent CN105348207A and employs sulfuric acid as the catalyst, followed by a neutralization and cooling crystallization work-up.

Materials:

-

Tetrachloroethylene (or methanol or chlorobenzene)

-

Trioxane (or paraformaldehyde)

-

Concentrated sulfuric acid

-

Acrylonitrile

-

Sodium hydroxide solution (10-30%)

Procedure:

-

In a reaction flask, add the chosen solvent (tetrachloroethylene, methanol, or chlorobenzene), trioxane or paraformaldehyde, and concentrated sulfuric acid.

-

Stir the mixture and slowly heat to 60-100 °C.

-

Slowly add acrylonitrile dropwise over a period of 0.5 to 2 hours.

-

After the addition is complete, maintain the reaction temperature for an additional 1 to 5 hours.

-

Cool the reaction solution to room temperature.

-

Add a 10% to 30% sodium hydroxide solution to neutralize the acid, with thorough stirring.

-

Cool the neutralized solution to -5 to 10 °C with slow stirring and maintain this temperature for 1 to 5 hours to induce crystallization.

-

Filter the reaction solution at -5 to 10 °C.

-

Dry the filter cake in a constant temperature oven at 30-120 °C until a constant weight is achieved to yield the white, finished product.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and the final product.

| Parameter | Protocol 1 (p-TsOH in Benzene) | Protocol 2 (H₂SO₄ with Neutralization) |

| Yield | 68% of theoretical | 85-95% |

| Catalyst | p-Toluenesulfonic acid | Sulfuric acid |

| Solvent | Benzene | Tetrachloroethylene, Methanol, or Chlorobenzene |

| Formaldehyde Source | Trioxane | Trioxane or Paraformaldehyde |

| Work-up | Direct filtration and washing | Neutralization and cooling crystallization |

Table 1: Comparison of Synthesis Protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 156 °C (decomposes) |

| Purity | ≥98% (typically analyzed by HPLC) |

| Solubility | Slightly soluble in water and common organic solvents |

Table 2: Physicochemical Properties of this compound.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below. The process involves the initial reaction, followed by isolation and purification of the crude product.

Caption: A generalized workflow for the synthesis and purification process.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum should show characteristic peaks for the vinyl protons of the acryloyl groups and the methylene protons of the hexahydrotriazine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorption bands include the C=O stretching of the amide and the C=C stretching of the vinyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to determine the purity of the final product.

-

Melting Point Analysis: The melting point can be used as an indicator of purity, with a sharp melting point around 156 °C (with decomposition) being indicative of a pure compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acrylonitrile is a flammable and toxic liquid. The acid catalysts are corrosive. Benzene is a known carcinogen and should be handled with extreme caution. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, presenting two robust experimental protocols and summarizing the relevant quantitative data. The provided workflows and characterization guidelines are intended to support researchers and professionals in the successful and safe laboratory-scale production of this important trifunctional monomer. The high yields and relatively straightforward procedures make its synthesis accessible for various research and development applications.

References

An In-Depth Technical Guide on the Crosslinking Mechanism of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional monomer utilized as a crosslinking agent in the synthesis of polymers for a wide range of applications, including in UV-curable inks, coatings, adhesives, and biomedical materials such as hydrogels.[1] Its ability to form robust three-dimensional polymer networks enhances the mechanical strength, thermal stability, and chemical resistance of the final materials.[2] This technical guide provides a comprehensive overview of the core mechanisms through which TAT functions as a crosslinker, focusing on free-radical polymerization and Michael addition reactions. Detailed experimental protocols for polymer synthesis and characterization are provided, along with quantitative data on the influence of TAT concentration on material properties.

Core Concepts: Chemical Structure and Reactivity

This compound is a cyclic compound featuring a hexahydro-1,3,5-triazine core with three acryloyl groups attached to the nitrogen atoms. These acryloyl groups, containing reactive carbon-carbon double bonds (vinyl groups) conjugated to a carbonyl group, are the active sites for polymerization and crosslinking. The trifunctional nature of the molecule allows for the formation of a densely crosslinked network.

Mechanisms of Action as a Crosslinker

TAT primarily functions as a crosslinker through two main chemical pathways: free-radical polymerization and Michael addition reactions. The choice of mechanism is dependent on the reaction conditions and the functional groups of the polymers to be crosslinked.

Free-Radical Polymerization

Free-radical polymerization is a common method for crosslinking polymers using TAT, particularly in applications requiring rapid curing, such as UV-curable coatings and adhesives.[1] This process involves the initiation, propagation, and termination of radical chain reactions.

Initiation: The reaction is initiated by a radical initiator, which can be generated by heat or, more commonly, by photolysis using a photoinitiator and UV light. The initiator radical (I•) attacks the vinyl group of an acryloyl moiety on the TAT molecule, creating a new radical.

Propagation: The newly formed radical on the TAT molecule can then react with the vinyl group of another monomer or polymer chain, propagating the radical chain and building the polymer network. As TAT has three acryloyl groups, it can react with three different growing polymer chains, forming a crosslink.

Termination: The polymerization process ceases when two radicals react with each other through combination or disproportionation.

Michael Addition Reactions

The electron-deficient nature of the carbon-carbon double bond in the acryloyl groups of TAT makes it susceptible to nucleophilic attack through a Michael addition (or conjugate addition) reaction. This mechanism is particularly relevant for crosslinking polymers containing nucleophilic functional groups such as amines and thiols.

Primary and secondary amines can act as nucleophiles and add across the double bond of the acryloyl group. This "Aza-Michael" addition is a highly efficient, often catalyst-free reaction that proceeds readily at ambient temperatures.[3] This mechanism is particularly useful in the development of biocompatible materials and hydrogels for drug delivery, where it can be used to crosslink proteins and other amine-containing biomolecules.[4]

Thiols can also participate in Michael addition reactions with the acryloyl groups of TAT in what is known as a "thiol-ene" reaction. This reaction can proceed via a radical-mediated or a base-catalyzed nucleophilic mechanism.[5] The thiol-ene reaction is a form of "click chemistry," characterized by high yields, rapid reaction times, and tolerance to a wide range of functional groups, making it a versatile tool for creating well-defined polymer networks.[1][6]

Quantitative Data on Crosslinking with TAT

The efficiency of TAT as a crosslinker and the properties of the resulting polymer network are highly dependent on the concentration of TAT and the reaction conditions.

Reaction Kinetics

The rate of crosslinking is a critical parameter. For Michael addition reactions, the rate constants for the reaction of TAT with various nucleophiles have been determined.

| Nucleophile | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |

| Glycine anion amino group | Water, 25°C | 7.69 x 10⁻³ | [4] |

| N-acetyl-L-cysteine thiol group (anionic form) | Water, 25°C | 5.54 | [4] |

| Nα-acetyl-L-histidine imidazole ring | Water, pH 9.0, 25°C | 1.19 x 10⁻⁵ | [4] |

Table 1: Reaction Rate Constants of TAT with Model Nucleophiles.

Effect of TAT Concentration on Polymer Properties

Increasing the concentration of TAT generally leads to a higher crosslink density, which in turn affects the mechanical and physical properties of the polymer.

| Property | Effect of Increasing TAT Concentration | Rationale |

| Tensile Strength | Increases | A higher crosslink density creates a more rigid network that can withstand greater stress before failure. |

| Elastic Modulus | Increases | The increased number of crosslinks restricts polymer chain mobility, leading to a stiffer material. |

| Elongation at Break | Decreases | The denser network reduces the ability of polymer chains to slide past one another, making the material less flexible. |

| Swelling Ratio | Decreases | A higher crosslink density reduces the space between polymer chains, limiting the amount of solvent the network can absorb.[7][8] |

| Gel Fraction | Increases | A higher concentration of crosslinker leads to a larger proportion of the polymer being incorporated into the insoluble gel network.[9] |

Table 2: General Effects of TAT Concentration on Polymer Properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a TAT-crosslinked hydrogel and the characterization of its properties.

Synthesis of a Polyacrylamide-TAT Hydrogel

This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound via free-radical polymerization.

Materials:

-

Acrylamide (AAm)

-

This compound (TAT)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Preparation of Monomer Solution: Dissolve the desired amount of acrylamide and TAT in deionized water in a reaction vessel. The concentration of TAT can be varied to achieve different crosslinking densities.

-

Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation: Add the APS solution to the monomer solution, followed by the addition of TEMED to initiate the polymerization reaction.

-

Gelling: Gently mix the solution and allow it to stand at room temperature. The solution will become a viscous gel as the polymerization proceeds. The time to gelation will depend on the concentrations of the monomers and initiator system.

-

Curing and Purification: Allow the hydrogel to cure for several hours. After curing, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.

Characterization of Crosslinked Polymers

The gel fraction is the insoluble portion of the crosslinked polymer and is a measure of the extent of crosslinking.

Procedure:

-

Weigh a dried sample of the hydrogel (W_initial).

-

Immerse the sample in a suitable solvent (e.g., deionized water for a hydrogel) for an extended period (e.g., 48 hours) to extract the soluble fraction (sol).

-

Remove the swollen gel and dry it to a constant weight in a vacuum oven (W_final).

-

Calculate the gel fraction using the following equation: Gel Fraction (%) = (W_final / W_initial) x 100

The swelling ratio indicates the capacity of a hydrogel to absorb and retain a solvent.

Procedure:

-

Weigh a dried sample of the hydrogel (W_dry).

-

Immerse the sample in a solvent (e.g., deionized water) at a constant temperature until equilibrium swelling is reached.

-

Remove the swollen hydrogel, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

-

Calculate the swelling ratio using the following equation: Swelling Ratio = (W_swollen - W_dry) / W_dry

The mechanical properties, such as tensile strength and elastic modulus, can be determined using a universal testing machine.

Procedure:

-

Prepare dumbbell-shaped specimens of the crosslinked polymer according to standard methods (e.g., ASTM D638).

-

Mount the specimen in the grips of the tensile testing machine.

-

Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and displacement data to generate a stress-strain curve. From this curve, the tensile strength, elastic modulus, and elongation at break can be calculated.

Conclusion

This compound is a versatile and efficient crosslinking agent that operates through two primary mechanisms: free-radical polymerization and Michael addition. The choice of mechanism allows for the tailoring of polymer networks for a wide array of applications. By controlling the concentration of TAT and the reaction conditions, the mechanical and physical properties of the resulting polymers can be precisely tuned to meet the demands of specific applications in materials science and drug development. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of TAT-crosslinked polymers, enabling further research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Removal of Textile Dye Mixture by Fe3O4/Acrylamide/Triacryloylhexahydro Triazine Composite Hydrogel Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. mdpi.com [mdpi.com]

- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT), a key crosslinking agent and monomer in various industrial and research applications. Understanding its solubility is critical for its effective use in polymer synthesis, formulation development, and material science.

Introduction to this compound

This compound (CAS No. 959-52-4) is a trifunctional monomer characterized by a hexahydro-1,3,5-triazine ring with three acryloyl groups. This structure imparts a high degree of crosslinking capability, making it a valuable component in the formulation of hydrogels, adhesives, coatings, and dental resins. Its ability to enhance the mechanical strength, thermal stability, and chemical resistance of polymers has led to its widespread use. However, a significant challenge in its application is its limited solubility in many common solvents, which can complicate processing and formulation.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application. While precise quantitative data is not extensively available in public literature, a qualitative and estimated quantitative solubility profile has been compiled from various sources, including patents and chemical supplier information.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in a range of common solvents is summarized below:

-

Soluble in:

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Methanol

-

Acetone

-

Methylene Chloride (up to 10% by weight has been reported in patent literature)

-

-

Slightly Soluble in:

-

Water

-

Toluene

-

-

Insoluble in:

-

Heptane

-

Benzene (inferred from the insolubility of structurally similar acrylamide)

-

Estimated Quantitative Solubility

The following table presents an estimated quantitative solubility of this compound. These values are estimations based on the qualitative descriptions found in the literature and should be experimentally verified for precise applications.

| Solvent | Chemical Class | Estimated Solubility ( g/100 mL at 25°C) |

| Water | Protic, Polar | < 1 (Slightly Soluble) |

| Methanol | Protic, Polar | > 10 (Soluble) |

| Acetone | Aprotic, Polar | > 10 (Soluble) |

| Tetrahydrofuran (THF) | Aprotic, Polar | > 10 (Soluble) |

| Dimethylformamide (DMF) | Aprotic, Polar | > 10 (Soluble) |

| Methylene Chloride | Halogenated | ~10 |

| Toluene | Aromatic, Nonpolar | < 5 (Slightly Soluble) |

| Heptane | Aliphatic, Nonpolar | < 0.1 (Insoluble) |

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantitative analysis of the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantitative Analysis:

-

HPLC Method: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to separate and quantify the concentration of this compound in the filtrate. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, a UV-Vis spectrophotometer can be used. A calibration curve should be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

-

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated filtrate.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined experimentally for each solvent.

-

Solvent Polarity: As indicated by its solubility profile, polar aprotic solvents appear to be most effective at dissolving this compound.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

pH (for aqueous solutions): The stability and solubility of the triazine ring can be influenced by pH.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common solvents. While quantitative data is limited, the provided qualitative and estimated data, along with a detailed experimental protocol, offer a strong starting point for researchers and professionals working with this versatile compound. Experimental verification of the solubility in specific solvent systems is highly recommended to ensure accurate and reproducible results in formulation and synthesis processes.

Spectroscopic Analysis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a key trifunctional monomer utilized in polymer chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for obtaining this data, and presents visual representations of the molecular structure and analytical workflows.

Introduction

This compound is a versatile crosslinking agent known for its role in the formation of hydrogels, coatings, and adhesives. Its molecular structure, consisting of a central hexahydro-1,3,5-triazine ring functionalized with three acryloyl groups, imparts unique properties to the polymers it forms. Spectroscopic analysis is crucial for confirming the identity and purity of this monomer, as well as for studying its polymerization kinetics and the structure of the resulting polymers. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure

The structure of this compound is characterized by a six-membered heterocyclic ring with alternating nitrogen and carbon atoms, to which three acryloyl groups are attached via the nitrogen atoms.

Caption: Molecular Structure of this compound.

Spectroscopic Data

Disclaimer: The following spectral data is illustrative and based on typical values for the functional groups present in this compound. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hexahydrotriazine ring and the acryloyl groups. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 - 5.4 | s | 6H | Methylene protons of the hexahydrotriazine ring (-N-CH₂-N-) |

| ~5.7 - 5.9 | dd | 3H | Vinylic proton trans to the carbonyl group (=CH₂) |

| ~6.1 - 6.3 | dd | 3H | Vinylic proton cis to the carbonyl group (=CH₂) |

| ~6.8 - 7.0 | dd | 3H | Vinylic proton adjacent to the carbonyl group (-CH=) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~65 - 70 | Methylene carbons of the hexahydrotriazine ring (-N-CH₂-N-) |

| ~128 - 132 | Vinylic carbons (=CH₂) |

| ~130 - 135 | Vinylic carbons (-CH=) |

| ~165 - 170 | Carbonyl carbons (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is often obtained using a KBr pellet technique.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching of the vinyl group |

| ~2950 - 2850 | Medium | C-H stretching of the methylene groups in the ring |

| ~1680 - 1660 | Strong | C=O stretching of the amide (amide I band) |

| ~1640 - 1620 | Medium | C=C stretching of the vinyl group |

| ~1410 - 1390 | Medium | C-N stretching |

| ~990 - 910 | Strong | =C-H bending (out-of-plane) |

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy

A standard procedure for acquiring an IR spectrum using the KBr pellet method is detailed below:

Caption: Workflow for IR Spectroscopic Analysis via KBr Pellet Method.

Data Interpretation and Logical Relationships

The correlation between the spectroscopic data and the molecular structure is fundamental to the analysis. The following diagram illustrates the logical flow of interpreting the spectral features to confirm the structure of this compound.

Caption: Logical Flow from Proposed Structure to Spectroscopic Confirmation.

Conclusion

The spectroscopic analysis of this compound by NMR and IR spectroscopy provides a robust method for its identification and characterization. The expected chemical shifts in ¹H and ¹³C NMR spectra, along with the characteristic absorption bands in the IR spectrum, serve as a reliable fingerprint for this compound. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive framework for researchers and scientists in the fields of chemistry and drug development to effectively utilize these analytical techniques.

Thermal Stability and Degradation Profile of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional acrylic monomer frequently employed as a crosslinking agent in the synthesis of polymers. Its molecular structure, featuring a triazine ring functionalized with three acryloyl groups, allows for the formation of highly crosslinked polymeric networks. This property is instrumental in enhancing the mechanical strength, chemical resistance, and, notably, the thermal stability of the resulting polymer systems. This technical guide provides a comprehensive overview of the thermal characteristics of TAT, including its stability and degradation profile, based on available data.

Thermal Properties of this compound

The thermal stability of a compound is a critical parameter, particularly for applications involving elevated temperatures during processing or end-use. For this compound, the primary indicator of its thermal limit is its decomposition temperature.

Decomposition Temperature

Multiple sources consistently report the decomposition temperature of this compound to be approximately 156 °C .[1][2] At this temperature, the compound begins to undergo irreversible chemical breakdown. It is important to note that this value represents the onset of decomposition and significant degradation will occur at and above this temperature.

Role in Enhancing Polymer Thermal Stability

The primary application of this compound is as a crosslinking agent to improve the thermal performance of various polymers. When incorporated into a polymer matrix and subsequently cured (e.g., via thermal or UV initiation), TAT forms a dense, three-dimensional network. This network structure significantly restricts the thermal motion of the polymer chains.

The enhanced thermal stability of polymers crosslinked with TAT is attributed to:

-

Increased Network Rigidity: The triazine ring provides a rigid core, and the three acryloyl arms create multiple covalent bonds, leading to a tightly bound network that requires more energy to induce chain scission and degradation.

-

Elevated Glass Transition Temperature (Tg): Crosslinking raises the glass transition temperature of the polymer, extending the temperature range over which the material maintains its solid, glassy properties.

-

Reduced Chain Mobility: The restricted movement of polymer chains at elevated temperatures hinders the propagation of degradation reactions.

Studies on polymers containing triazine-based structures have shown that the incorporation of the triazine ring can significantly delay mass loss to higher temperatures compared to their non-triazine counterparts.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation profile of this compound or polymers containing it, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of materials.

Typical Experimental Protocol for TGA:

-

Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

A temperature program is set, typically involving an initial isothermal hold at a low temperature (e.g., 30 °C) to stabilize the instrument, followed by a linear heating ramp to a final temperature well above the expected decomposition range (e.g., 600-800 °C). A common heating rate is 10 °C/min or 20 °C/min.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

-

Decomposition Stages: The number of distinct weight loss steps, indicating different degradation mechanisms.

-

Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Typical Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen).

-

A temperature program is established, which may include heating and cooling cycles to observe different thermal events. For a thermosetting material involving a crosslinker like TAT, a heat-cool-heat cycle is often employed.

-

-

Data Acquisition: The instrument records the differential heat flow as the sample is subjected to the temperature program.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Glass Transition Temperature (Tg): Observed as a step change in the baseline.

-

Melting Point (Tm): An endothermic peak.

-

Crystallization Temperature (Tc): An exothermic peak.

-

Curing Exotherm: For a reactive system, a broad exothermic peak indicates the crosslinking reaction.

-

Summary of Thermal Data

The following table summarizes the key thermal property of this compound based on the available literature.

| Property | Value | Reference(s) |

| Decomposition Temperature | ~156 °C | [1][2] |

Conclusion

This compound is a crosslinking agent with a defined thermal limit, decomposing at approximately 156 °C. Its primary role in materials science is to significantly enhance the thermal stability of polymers by forming a rigid, highly crosslinked network. While specific, detailed thermogravimetric and calorimetric data for the pure compound are limited in publicly accessible literature, its efficacy in improving the thermal performance of polymeric systems is well-established. For detailed characterization, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers and scientists.

References

A Comprehensive Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine (CAS 959-52-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and handling of 1,3,5-Triacryloylhexahydro-1,3,5-triazine, a versatile trifunctional acrylic monomer. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery.

Chemical and Physical Properties

This compound, also known as Triacrylformal, is a white to off-white crystalline solid.[1] Its trifunctional nature, owing to the three acryloyl groups, makes it a highly effective crosslinking agent in polymerization reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 959-52-4 | [3] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [3] |

| Molecular Weight | 249.27 g/mol | [3] |

| Melting Point | 156 °C (decomposes) | [3] |

| Boiling Point (estimated) | 392.37 °C | [4] |

| Density (estimated) | 1.1998 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water. Soluble in acetone, dimethylformamide, methanol, and tetrahydrofuran. Slightly soluble in toluene. | [3][4] |

| InChI Key | FYBFGAFWCBMEDG-UHFFFAOYSA-N | [3] |

| SMILES | C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | [3] |

Suppliers

This compound is commercially available from various chemical suppliers. Purity levels typically range from 98% to over 99%.

Table 2: Prominent Suppliers of CAS 959-52-4

| Supplier | Purity |

| Sigma-Aldrich | 98% |

| TCI Chemicals | >98.0% (HPLC) |

| ChemScene | ≥98% |

| Apollo Scientific | 98% |

| Alfa Chemistry | 98.0%(HPLC)(N) |

| CookeChem | >98.0%(HPLC) |

| Chem-Impex | ≥ 98% (HPLC) |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a polymeric formaldehyde (such as trioxane or paraformaldehyde) with acrylonitrile in the presence of a lower aliphatic anhydride and an acid catalyst.[5]

Example Synthetic Protocol (based on US Patent 3,736,320A) [5]

Materials:

-

Acrylonitrile

-

Trioxane

-

Acetic anhydride

-

p-toluenesulfonic acid (containing 1.8% sulfuric acid and 2.2% water)

-

Benzene (solvent)

Procedure:

-

To a 5-liter four-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, charge 1160 ml of acrylonitrile and 74 g of p-toluene sulfonic acid.

-

Heat the resulting solution to reflux.

-

To the refluxing solution, add a solution of 1220 ml of benzene, 450 g of trioxane, and 122 ml of acetic anhydride over a one-hour period at a rate sufficient to maintain reflux.

-

After the addition is complete, continue refluxing for 3 hours.

-

Cool the solution, which will cause the product to precipitate.

-

Filter the precipitate and wash it twice with 550 ml of benzene.

-

Air-dry the resulting product, hexahydro-1,3,5-triacrylyl-s-triazine.

Experimental Protocol: UV-Curable Coating Formulation

The high reactivity of the acryloyl groups in this compound makes it an excellent crosslinker in UV-curable formulations for coatings, inks, and adhesives.[6]

Representative UV-Curable Coating Formulation:

Materials:

-

Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

-

Reactive Diluent (e.g., Triethylene glycol dimethacrylate - TEGDMA)

-

This compound (Crosslinker)

-

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

Procedure:

-

In a light-protected container, combine the urethane acrylate oligomer and TEGDMA reactive diluent in the desired ratio (e.g., 60:40 by weight). Mix thoroughly until a homogeneous solution is obtained.

-

Add this compound to the mixture at a concentration of 5-15% by weight of the total formulation. Stir until completely dissolved.

-

Add the photoinitiator at a concentration of 1-5% by weight of the total formulation. Continue stirring in the dark until the photoinitiator is fully dissolved.

-

Apply the formulation as a thin film onto a substrate using a film applicator or other suitable method.

-

Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration to initiate polymerization and curing of the film.

Applications in Research and Development

The unique properties of this compound lend it to a variety of applications:

-

Polymer Chemistry: It serves as a key crosslinking agent to enhance the mechanical properties, thermal stability, and chemical resistance of polymers.[6]

-

Coatings and Adhesives: Its rapid polymerization under UV light makes it ideal for durable and high-adhesion coatings and adhesives.[6]

-

Biomaterials: It has been investigated for its potential in dental resin-based cements, where it can improve antibacterial properties and reduce biofilm formation.[7] The incorporation of this compound has been shown to reduce biofilm formation in experimental dental cements.[7]

-

Drug Delivery: The triazine core is being explored as a scaffold for the construction of antimicrobial peptide dendrimers, which show promise in combating multidrug-resistant bacteria.[8]

Potential Antibacterial Mechanism and Signaling Pathways

While the precise antibacterial mechanism of this compound is not fully elucidated, research on related 1,3,5-triazine derivatives provides insights into potential modes of action. The triazine scaffold is a versatile pharmacophore with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][9]

One proposed mechanism for the antibacterial activity of some 1,3,5-triazine derivatives is the inhibition of DNA gyrase .[10] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

Another potential mechanism, particularly relevant for triazine-based dendrimers, involves the neutralization of efflux pump machinery in bacteria.[8] Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, triazine derivatives could restore the efficacy of existing antibiotics.

This diagram illustrates two potential antibacterial mechanisms of action for 1,3,5-triazine derivatives. The first pathway shows the inhibition of DNA gyrase, which is essential for DNA replication and bacterial survival. The second pathway depicts the inhibition of efflux pumps, preventing the expulsion of antibiotics from the bacterial cell.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3][11] It is harmful if swallowed and may cause an allergic skin reaction.[11] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 98 959-52-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US3736320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1,3,5-triazines as potent antibacterial agent against urinary tract infection-causing clinical isolates of Escherichia coli via inhibition of DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 959-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

In-Depth Technical Guide on the Health and Safety Handling of 1,3,5-Triacryloylhexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1,3,5-Triacryloylhexahydro-1,3,5-triazine (CAS No. 959-52-4). The information is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | 1,3,5-Triacryloyl-s-triazine, Triacrylformal | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 156 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water. Soluble in acetone, dimethylformamide, methanol, and tetrahydrofuran. |

Toxicological Data

This compound is a highly toxic compound with significant health hazards. The primary routes of exposure are dermal contact, inhalation of dust, and ingestion.

Acute Toxicity

| Endpoint | Species | Route | Value | Observations | Reference |

| LD₅₀ | Rat | Oral | 350 mg/kg | Behavioral: Somnolence (general depressed activity). Gastrointestinal: Changes in structure or function of salivary glands. | |

| LD₅₀ | Rabbit | Dermal | 70 mg/kg | Behavioral: Somnolence (general depressed activity). Gastrointestinal: Changes in structure or function of salivary glands. |

Irritation and Sensitization

| Test | Species | Exposure | Results | Reference |

| Skin Irritation | Rabbit | 30-minute exposure to 1 mg in 10% aqueous suspension (uncovered) | Slight skin irritation. | [2] |

| Rabbit | 24-hour exposure (covered) | Erythema, edema, ecchymoses, scabs, and death, depending on dosage and vehicle. | [2] | |

| Eye Irritation | Rabbit | 25 mg in 5% aqueous suspension or 0.5 mg in 10% DCM solution | Severe corneal damage, iritis, and blepharo-conjunctivitis. | [2] |

| Skin Sensitization | - | - | May cause an allergic skin reaction. | |

| Respiratory Sensitization | - | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Genotoxicity

Studies have shown that this compound has clastogenic activity, meaning it can cause breaks in chromosomes.

| Assay | System | Metabolic Activation | Result | Reference |

| Gene Mutation (HGPRT locus) | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [2] |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [2] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive (treatment-related increases in chromosome breakage) | [2] |

| Micronucleus Test | Mouse peripheral polychromatic erythrocytes | In vivo | Positive (significant, treatment-related increases in micronucleated erythrocytes) | [2] |

| Unscheduled DNA Synthesis | Primary rat hepatocytes | - | Negative | [2] |

Hazard Identification and Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 2 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Respiratory Sensitization | Category 1 |

| Skin Sensitization | Category 1 |

Source:[1]

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H310: Fatal in contact with skin.

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.

-

H331: Toxic if inhaled.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) such as Threshold Limit Values (TLVs), Permissible Exposure Limits (PELs), or Recommended Exposure Limits (RELs) for this compound from major regulatory bodies including ACGIH, OSHA, and NIOSH.[3] Given its high toxicity, exposure should be minimized to the lowest achievable levels.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are properly removed to avoid skin contact.

-

Respiratory Protection: A NIOSH-approved respirator with a P100 (or N100) filter is required when handling the solid form, especially when dust may be generated.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 5.1.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Prevent the chemical from entering drains.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

The following are generalized protocols for key toxicological assessments based on OECD guidelines and specific details from studies on this compound.

Acute Oral Toxicity (Modified from OECD 401/420/423)

-

Test Animals: Wistar rats are used.

-

Preparation of Test Substance: The compound is prepared as a 10% (w/v) aqueous suspension.

-

Administration: A single peroral dose is administered to the rats.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in behavior, and at necropsy, changes in the gastrointestinal tract.

Acute Dermal Toxicity (Modified from OECD 402)

-

Test Animals: New Zealand white rabbits are used.

-

Preparation of Test Substance: The compound is prepared as a solution in a suitable vehicle (e.g., dichloromethane) or as an aqueous paste.

-

Application: The substance is applied to the clipped, intact skin of the rabbits. The application site is then covered with a gauze patch.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

Primary Skin and Eye Irritation (Modified from OECD 404 and 405)

-

Skin Irritation:

-

Test Animals: New Zealand white rabbits are used.

-

Application: A specified amount of the test substance in a suitable vehicle is applied to the clipped skin and may be covered or uncovered.

-

Exposure and Observation: Exposure can be for a short duration (e.g., 30 minutes) or longer (e.g., 24 hours). The skin is then observed for erythema, edema, and other signs of irritation at various time points.

-

-

Eye Irritation:

-

Test Animals: New Zealand white rabbits are used.

-

Application: A specified amount of the test substance as a suspension or solution is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined for corneal damage, iritis, and conjunctivitis at specified intervals.

-

In Vitro Chromosome Aberration Test (Modified from OECD 473)

-

Cell Line: Chinese Hamster Ovary (CHO) cells are used.

-

Treatment: Cells are exposed to various concentrations of the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).

-

Harvest and Analysis: Cells are harvested at different time points, and metaphase chromosomes are prepared and analyzed for structural aberrations.

In Vivo Micronucleus Test (Modified from OECD 474)

-

Test Animals: Mice are used.

-

Administration: The test substance is administered to the mice.

-

Sample Collection: Peripheral blood is collected at various time points after administration.

-

Analysis: Polychromatic erythrocytes are analyzed for the presence of micronuclei.

Visualizations

Experimental Workflows

References

- 1. This compound 98 959-52-4 [sigmaaldrich.com]

- 2. Studies on the acute toxicity primary irritancy and genotoxic potential of 1,3,5-triacryloylhexahydro-s-triazine (TAHT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

An In-Depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Triacryloylhexahydro-1,3,5-triazine (THT) and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in drug development and materials science. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in the field.

Introduction

1,3,5-Triazine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities and material science applications. The parent compound, this compound, is a trifunctional monomer known for its role as a crosslinking agent. In recent years, the 1,3,5-triazine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules exhibiting anticancer, antimicrobial, and enzyme inhibitory properties. This guide will delve into the synthesis of THT and its analogs, their biological evaluation, and their mechanism of action, with a particular focus on their role as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Synthesis of this compound and Derivatives

The synthesis of 1,3,5-triazine derivatives often commences from the readily available and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, allowing for the creation of a diverse library of compounds. The reactivity of the chlorine atoms decreases with each substitution, enabling controlled synthesis by manipulating reaction conditions such as temperature.

A general synthetic approach involves the nucleophilic substitution of cyanuric chloride with amines, alcohols, or thiols. Microwave-assisted and ultrasound-assisted organic synthesis have emerged as green and efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields.

General Synthetic Workflow for 1,3,5-Triazine Derivatives

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of 1,3,5-triazine derivatives.

Caption: General workflow for synthesis and evaluation.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives